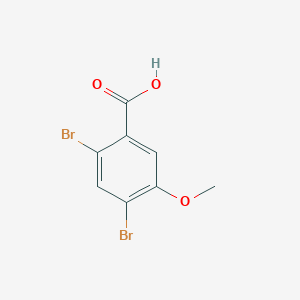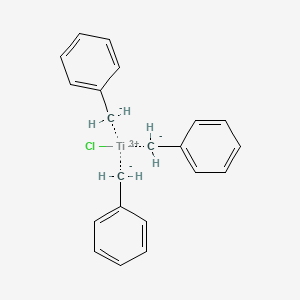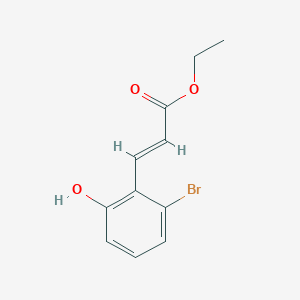
2,4-Dibromo-5-methoxybenzoic acid
Übersicht
Beschreibung
2,4-Dibromo-5-methoxybenzoic acid is a chemical compound with the molecular formula C8H6Br2O3 . It has a molecular weight of 309.94 . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for 2,4-Dibromo-5-methoxybenzoic acid is 1S/C8H6Br2O3/c1-13-7-2-4 (8 (11)12)5 (9)3-6 (7)10/h2-3H,1H3, (H,11,12) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
2,4-Dibromo-5-methoxybenzoic acid is a solid at room temperature . The compound should be stored at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Isolation from Natural Sources
2,4-Dibromo-5-methoxybenzoic acid has been isolated from natural sources like sea sponges and algae. For instance, a compound structurally similar to 2,4-Dibromo-5-methoxybenzoic acid, namely 3,5-Dibromo-2-methoxybenzoic acid, was isolated from the sea sponge Didiscus sp. The structure of this compound was established through spectral methods and X-ray diffraction analysis (Utkina et al., 1998). Additionally, research on the red alga Rhodomela confervoides led to the discovery of various bromophenol derivatives, including 3-bromo-5-hydroxy-4-methoxybenzoic acid, highlighting the rich chemical diversity in marine organisms (Zhao et al., 2004).
Chemical Analysis and Synthesis
In the field of chemical analysis, 2,4-Dibromo-5-methoxybenzoic acid and its derivatives have been utilized in various studies. One study focused on the synthesis of 5-hydroxy-3-mercapto-4-methoxybenzoic acid as a potential reagent for catechol O-methyltransferase, demonstrating the compound's role in enzymatic inhibition (Borchardt & Huber, 1982). Another study examined benzoic acid derivatives as additives to improve the performance of matrix-assisted laser desorption/ionization mass spectrometry, indicating their usefulness in enhancing analytical techniques (Karas et al., 1993).
Biological Studies
Biologically, derivatives of 2,4-Dibromo-5-methoxybenzoic acid have been studied for their interactions with various enzymes and biological systems. For instance, the compound 5-Hydroxy-3-mercapto-4-methoxybenzoic acid was synthesized and shown to inhibit catechol O-methyltransferase, an enzyme involved in the metabolism of catecholamines, which are crucial neurotransmitters (Borchardt & Huber, 1982).
Applications in Organic Chemistry
In organic chemistry, derivatives of 2,4-Dibromo-5-methoxybenzoic acid have been used in various synthetic routes. For example, a study demonstrated the directed ortho-metalation of unprotected benzoic acids, where 2-methoxybenzoic acid was deprotonated exclusively in the position ortho to the carboxylate, showcasing a methodology useful for the preparation of 3- and 6-substituted 2-methoxybenzoic acids (Nguyen et al., 2006).
Environmental and Toxicological Research
Finally, in environmental and toxicological research, the effects of benzoic acid derivatives, including 4-methoxybenzoic acid, have been assessed, providing insights into their toxic properties upon intragastric intake in experimental settings (Gorokhova et al., 2020).
Safety and Hazards
Wirkmechanismus
Target of Action
It’s known that benzylic compounds typically react via an sn2 pathway for primary benzylic halides and an sn1 pathway for secondary and tertiary benzylic halides .
Mode of Action
The mode of action of 2,4-Dibromo-5-methoxybenzoic acid involves interactions with its targets, leading to changes at the molecular level. For instance, it can participate in reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
The compound is likely involved in the Suzuki–Miyaura coupling, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This process allows the conversion of the boron moiety into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Result of Action
The molecular and cellular effects of 2,4-Dibromo-5-methoxybenzoic acid’s action depend on its interactions with its targets and the biochemical pathways it affects. For instance, its involvement in the Suzuki–Miyaura coupling could lead to the formation of new carbon–carbon bonds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,4-Dibromo-5-methoxybenzoic acid. For example, the stability of organoboranes, which are key to the Suzuki–Miyaura coupling, can be affected by air and moisture . Therefore, the compound’s action may be influenced by the conditions under which it is stored and used .
Eigenschaften
IUPAC Name |
2,4-dibromo-5-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O3/c1-13-7-2-4(8(11)12)5(9)3-6(7)10/h2-3H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZKHMIOHWNCFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibromo-5-methoxybenzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(Fluoromethyl)-4-(benzyloxy)butyl]phthalimide](/img/structure/B6296549.png)












